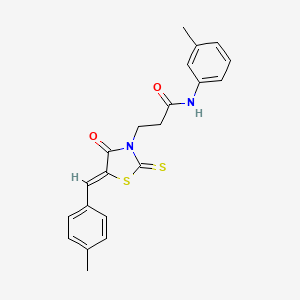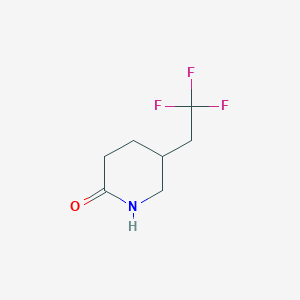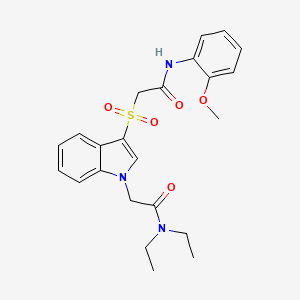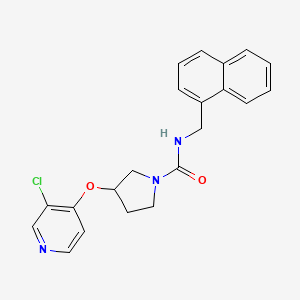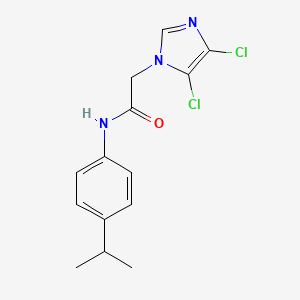![molecular formula C20H41NO2Sn B2728962 tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate CAS No. 139111-44-7](/img/structure/B2728962.png)
tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate: is a chemical compound with the molecular formula C20H41NO2Sn. It is a derivative of carbamate, featuring a tert-butyl group and a tributylstannylallyl moiety. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
Compounds with a tert-butyl carbamate group, like “tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate”, are often used as protecting groups in organic synthesis, particularly for amines . They prevent these functional groups from reacting under conditions where they would otherwise be reactive.
Mode of Action
The tert-butyl carbamate group can be added to an amine through a reaction with di-tert-butyl dicarbonate, forming a carbamate . This protects the amine from further reactions. When the protecting group is no longer needed, it can be removed through cleavage, typically achieved with a strong acid .
Biochemical Pathways
The use of tert-butyl carbamate is more relevant to synthetic chemistry rather than biochemical pathways in a biological system. The introduction and removal of the tert-butyl carbamate group can influence the overall synthetic pathway of a complex organic molecule .
Result of Action
Its primary role is in the synthesis of complex organic molecules, where it can protect reactive groups and allow for selective reactions to occur .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate typically involves the reaction of tert-butyl carbamate with an allyltributylstannane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Common reagents used in this synthesis include di-tert-butyl dicarbonate and tributylstannyl chloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-carbon bonds and in the protection of amine groups during multi-step synthesis .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of biologically active molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and adhesives.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- N-[(E)-3-tributylstannylallyl]carbamate
- tert-Butyl N-[(E)-3-tributylstannyl]carbamate
Uniqueness: tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate is unique due to its combination of a tert-butyl group and a tributylstannylallyl moiety. This combination provides both steric hindrance and reactivity, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
tert-butyl N-[(E)-3-tributylstannylprop-2-enyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSCNSTISCAPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2728879.png)
![2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B2728881.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728882.png)
![3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2728883.png)
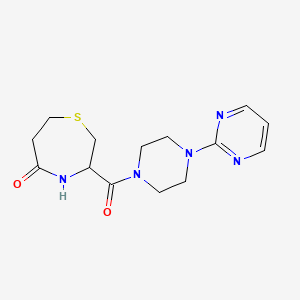
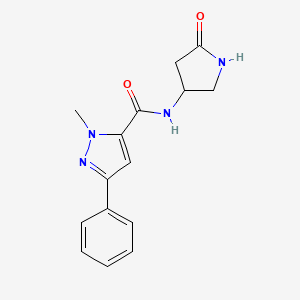
![[(4',4'-Ethylenedioxy)cyclohexyl]methyl methanesulfonate](/img/structure/B2728886.png)
![5-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)

